molecular formula C2H4ClN3S B2928147 1,2,5-Thiadiazol-3-amine hydrochloride CAS No. 6595-67-1

1,2,5-Thiadiazol-3-amine hydrochloride

Cat. No.: B2928147
CAS No.: 6595-67-1
M. Wt: 137.59
InChI Key: MQVGZOHLRZVLKO-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazol-3-amine hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both sulfur and nitrogen atoms in the ring imparts unique chemical properties, making it a valuable building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Thiadiazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with an appropriate halogenated compound under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Thiosemicarbazide and a halogenated compound (e.g., chloroacetic acid).

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as the catalyst.

    Procedure: Thiosemicarbazide is reacted with the halogenated compound in the presence of hydrochloric acid, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Comparison with Similar Compounds

1,2,5-Thiadiazol-3-amine hydrochloride can be compared with other thiadiazole derivatives:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2,5-thiadiazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S.ClH/c3-2-1-4-6-5-2;/h1H,(H2,3,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVGZOHLRZVLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6595-67-1
Record name 1,2,5-thiadiazol-3-amine hydrochloride
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